molecular formula C22H17N3O5 B3513456 (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide

(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B3513456
M. Wt: 403.4 g/mol
InChI Key: OPDRNMFRRKASSG-NTCAYCPXSA-N
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Description

The compound (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide is a complex organic molecule characterized by its cyano, ethoxyphenyl, nitrophenyl, and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through electrophilic aromatic substitution. The cyano group is then introduced via a nucleophilic substitution reaction. Finally, the ethoxyphenyl group is added through a coupling reaction, and the prop-2-enamide moiety is formed through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted or hydroxyl-substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its various functional groups allow it to interact with biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, photonics, and nanotechnology.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological molecules, while the nitrophenyl and furan groups can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide
  • (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
  • (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-aminophenyl)furan-2-yl]prop-2-enamide

Uniqueness

What sets (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide apart from similar compounds is its specific combination of functional groups. The presence of both cyano and nitrophenyl groups provides unique reactivity and interaction profiles, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-2-29-17-7-5-6-16(13-17)24-22(26)15(14-23)12-18-10-11-21(30-18)19-8-3-4-9-20(19)25(27)28/h3-13H,2H2,1H3,(H,24,26)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDRNMFRRKASSG-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide
Reactant of Route 2
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(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide
Reactant of Route 3
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide
Reactant of Route 4
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide
Reactant of Route 6
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide

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